molecular formula C6H6N4S B8312735 8-methylimidazo[1,5-d]-as-triazine-4(3H)-thione

8-methylimidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8312735
M. Wt: 166.21 g/mol
InChI Key: MTVARWNWRVCNNE-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A suspension of 14.39 gm. of 3-(5-methyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester in 100 ml. of diphenyl ether is reacted as described in Example 58 giving the desired product as yellow crystals, m.p. 262°-268° C.
Name
3-(5-methyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[CH:9][NH:10][C:11]=1[CH3:12].C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH3:12][C:11]1[N:10]=[CH:9][N:8]2[C:7]=1[CH:6]=[N:5][NH:4][C:3]2=[S:2]

Inputs

Step One
Name
3-(5-methyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(NN=CC=1N=CNC1C)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 14.39 gm

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN2C(NN=CC21)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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